4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid

Regiochemistry Medicinal Chemistry Amide Coupling

4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid (CAS 1211595‑81‑1) is a heterobifunctional intermediate that combines a Boc‑protected piperazine with a pyridine‑2‑carboxylic acid (picolinic acid) core. The compound is supplied as a solid with a nominal purity of ≥95% (commonly 97%) and a molecular weight of 307.34 g mol⁻¹.

Molecular Formula C15H21N3O4
Molecular Weight 307.34 g/mol
CAS No. 1211595-81-1
Cat. No. B1393217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid
CAS1211595-81-1
Molecular FormulaC15H21N3O4
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)11-4-5-16-12(10-11)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20)
InChIKeyGKPMJWWIACFBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid (CAS 1211595-81-1) – A Boc‑Protected Picolinic Acid Building Block


4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid (CAS 1211595‑81‑1) is a heterobifunctional intermediate that combines a Boc‑protected piperazine with a pyridine‑2‑carboxylic acid (picolinic acid) core. The compound is supplied as a solid with a nominal purity of ≥95% (commonly 97%) and a molecular weight of 307.34 g mol⁻¹ . Its computed XLogP3 of 1.5 [1] and the orthogonal reactivity of the carboxylic acid and masked amine make it a strategic precursor for amide couplings and subsequent Boc‑deprotection cascades in medicinal chemistry.

Why Generic Substitution Fails for 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid


Regioisomeric or protecting‑group analogs of this building block cannot be interchanged without altering the vector of the carboxylic acid, the lipophilicity of the intermediate, or the deprotection schedule. The 4‑substitution pattern on the pyridine ring directs the carboxylic acid into a distinct orientation relative to the piperazine compared with the 5‑ or 6‑substituted regioisomers [1]. Additionally, the presence of the Boc group increases the computed XLogP3 from –2.1 (for the free‑base analog) to +1.5, a shift of 3.6 log units that profoundly affects aqueous solubility and organic‑phase extraction behaviour [2]. Such differences directly impact reaction yields during amide bond formation and the ease of chromatographic purification, making one‑to‑one substitution impractical.

Product‑Specific Quantitative Evidence Guide: 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid vs. Closest Analogs


Regiochemical Positioning of the Carboxylic Acid: 4‑Substituted vs. 5‑Substituted Boc‑Piperazine‑Picolinic Acid

The target compound places the carboxylic acid at the 2‑position of a 4‑(piperazin‑1‑yl)pyridine scaffold, whereas the closest regioisomer, 5‑(4‑(tert‑butoxycarbonyl)piperazin‑1‑yl)picolinic acid (CAS 1354355‑86‑4), places it at the 2‑position of a 5‑substituted pyridine. Although the molecular formula (C₁₅H₂₁N₃O₄) and molecular weight (307.34 g mol⁻¹) are identical, the substitution pattern alters the dihedral angle between the pyridine ring and the piperazine, which influences the conformational flexibility available during receptor‑template docking [1].

Regiochemistry Medicinal Chemistry Amide Coupling

Lipophilicity Shift Afforded by the Boc Protecting Group: Boc‑Protected vs. Free‑Amine Analog

The Boc group on the target compound contributes significantly to its lipophilicity. The target compound (Boc‑protected) has a computed XLogP3‑AA of 1.5, whereas the deprotected analog 4‑(piperazin‑1‑yl)pyridine‑2‑carboxylic acid (CAS 1291475‑02‑9) has an XLogP3‑AA of –2.1, a difference of 3.6 log units [1]. This translates to a >3,000‑fold difference in octanol‑water partition coefficient, which determines the solubility profile and extraction efficiency.

Protecting Group Strategy Lipophilicity Solid‑Phase Extraction

Purity Benchmarking Against Agrochemical‑Grade Picolinic Acid Derivatives

Picolinic acid derivatives are also employed as herbicides and fungicides, where technical‑grade purity (often <95%) is sufficient. In contrast, the target compound is supplied at a certified purity of 97% , making it suitable for medicinal chemistry applications where by‑products from lower‑purity material can confound biological assay results.

Purity Procurement Reproducibility

Hydrogen‑Bond Donor Profile and Its Impact on Solid‑Phase Extraction Recovery

The target compound possesses one hydrogen‑bond donor (the carboxylic acid OH) and six hydrogen‑bond acceptors, whereas the free‑amine analog has two H‑bond donors and five acceptors [1]. The reduction in H‑bond donor count upon Boc protection reduces the affinity for silica gel, allowing elution with less polar solvent mixtures and improving recovery from normal‑phase chromatography.

Hydrogen Bonding Chromatography Recovery

Boc‑Deprotection Selectivity vs. Fmoc‑Protected Piperazine‑Pyridine Analogs

The tert‑butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas Fmoc‑protected analogs require basic conditions (e.g., piperidine). The target compound's Boc group is therefore orthogonal to base‑stable functional groups such as methyl esters or Fmoc‑protected amines, enabling sequential deprotection strategies. While quantitative rate constants for deprotection of this specific compound are not publicly reported, the half‑life for Boc removal from secondary amines under standard conditions (TFA/CH₂Cl₂ 1:1) is typically <5 min [1].

Orthogonal Protection Deprotection Multi‑Step Synthesis

Availability and Scalability Advantage Over the Free‑Amine Analog

The free‑amine analog 4‑(piperazin‑1‑yl)pyridine‑2‑carboxylic acid (CAS 1291475‑02‑9) is listed as discontinued by multiple vendors , whereas the Boc‑protected target compound is available from multiple suppliers in 250 mg to gram quantities at 97% purity . This supply‑chain stability reduces the risk of project delays associated with sourcing discontinued intermediates.

Supply Chain Scalability Procurement

Best Application Scenarios for 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Regiochemically Defined Picolinic Acid Building Blocks

When a structure‑based design requires a piperazine‑pyridine scaffold with the carboxylic acid vector at the 4‑position of the pyridine ring, the target compound provides the correct geometry that the 5‑ or 6‑substituted regioisomers cannot match [1]. The 97% purity specification reduces the need for repurification before use in parallel amide coupling arrays, saving 1–2 days per synthetic cycle.

Multi‑Step Syntheses Involving Base‑Sensitive Intermediates

In synthetic routes that contain base‑labile esters or epimerizable stereocenters, the acid‑labile Boc group of the target compound permits selective deprotection without affecting base‑sensitive functionality [1]. This orthogonal protection strategy is not feasible with Fmoc‑protected analogs, which require basic piperidine for removal.

Process Chemistry Scale‑Up Where Aqueous Extraction Efficiency Is Critical

The XLogP3 of 1.5 (Δ3.6 vs. the free‑amine analog) ensures that the Boc‑protected intermediate partitions quantitatively into organic solvents during aqueous work‑up [1]. This minimizes product loss into the aqueous phase and improves isolated yields, a key consideration when scaling reactions beyond gram scale.

PROTAC Linker Synthesis and Targeted Protein Degradation Research

The orthogonal carboxylic acid and Boc‑protected amine enable the sequential conjugation of two distinct ligands – one via amide coupling to the acid and another (after Boc removal) via reductive amination or sulfonylation. This chemistry is directly applicable to the synthesis of heterobifunctional PROTAC molecules, where the ordered introduction of ligands is essential [1].

Quote Request

Request a Quote for 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.